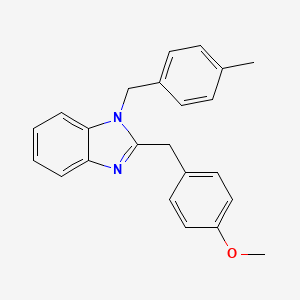![molecular formula C17H12ClFO3 B5714249 6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5714249.png)
6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one, also known as CFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFB belongs to the class of coumarin derivatives, which are known to possess several biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
作用机制
The mechanism of action of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves the inhibition of several enzymes and signaling pathways that are involved in the regulation of various cellular processes. For example, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, such as prostaglandins. In addition, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. Furthermore, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade, a series of proteases that are involved in the initiation and execution of apoptosis.
Biochemical and Physiological Effects:
6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to possess several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. In vitro studies have shown that 6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in various cell types, including macrophages and fibroblasts. In addition, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Furthermore, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to possess anti-viral properties against several viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
实验室实验的优点和局限性
The advantages of using 6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one in lab experiments include its high potency and selectivity, which make it a useful tool for the study of various cellular processes. In addition, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using 6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one in lab experiments include its potential toxicity and side effects, which may affect the accuracy and reproducibility of the results. Furthermore, the optimal concentration and duration of treatment with 6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one may vary depending on the cell type and experimental conditions, which may require further optimization and validation.
未来方向
There are several future directions for the study of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one, including the development of new drugs for the treatment of various diseases, such as cancer and inflammatory disorders. In addition, the elucidation of the molecular mechanisms underlying the anti-inflammatory, anti-tumor, and anti-viral properties of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one may lead to the identification of new drug targets and therapeutic strategies. Furthermore, the development of new methods for the detection and quantification of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one in biological samples may facilitate the monitoring of its pharmacokinetics and pharmacodynamics in vivo.
合成方法
The synthesis of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves several steps, including the condensation of 3-fluorobenzaldehyde with 4-methylcoumarin in the presence of potassium carbonate, followed by the chlorination of the resulting product using thionyl chloride. The final step involves the etherification of the chlorinated product with 3-fluorobenzyl alcohol in the presence of potassium carbonate to yield 6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one. The purity of the compound can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biotechnology. In medicinal chemistry, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of various diseases, such as cancer and inflammatory disorders. In pharmacology, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been studied for its mechanism of action and physiological effects, which will be discussed in the following sections. In biotechnology, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been used as a tool for the development of new methods for the detection and quantification of biological molecules, such as proteins and nucleic acids.
属性
IUPAC Name |
6-chloro-7-[(3-fluorophenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFO3/c1-10-5-17(20)22-15-8-16(14(18)7-13(10)15)21-9-11-3-2-4-12(19)6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQFYCAPHWNURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(2-phenylethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5714170.png)


![N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5714202.png)
![1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5714207.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N,N-diethyl-2-furamide](/img/structure/B5714210.png)


![N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714217.png)

![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5714232.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetamide](/img/structure/B5714242.png)
![ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5714244.png)